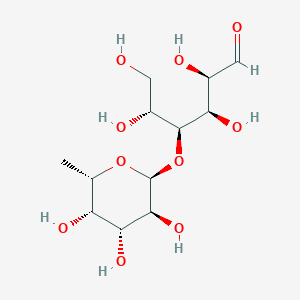
4-O-(|A-L-Fucopyranosyl)-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-O-” refers to a specific chemical structure where an oxygen atom is bonded to a carbon atom at the fourth position of a molecule. This type of compound can be found in various chemical families, including ethers, oxadiazoles, and other oxygen-containing heterocycles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Williamson’s Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide to form an ether.
Dehydration of Alcohols: Symmetrical ethers can be prepared by heating primary alcohols with concentrated sulfuric acid at around 140°C.
Use of Grignard Reagents: Higher ethers can be synthesized by reacting halogen-substituted lower ethers with Grignard reagents.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the specific compound and its intended application.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: Hydrogen gas with palladium or platinum catalyst
Nucleophiles: Halides, alkoxides
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of an ether might yield an aldehyde or ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
These compounds are used as intermediates in organic synthesis, facilitating the formation of more complex molecules. They are also used as solvents and reagents in various chemical reactions .
Biology
In biological research, these compounds can act as probes or inhibitors to study enzyme functions and metabolic pathways .
Medicine
Some derivatives of these compounds have shown potential as pharmaceuticals, exhibiting antibacterial, antifungal, and antiviral properties .
Industry
Industrially, these compounds are used in the production of polymers, resins, and other materials. They also find applications in the manufacture of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of these compounds varies depending on their specific structure and application. For example, in medicinal applications, these compounds might inhibit bacterial cell wall synthesis or disrupt viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar applications in medicine and agriculture.
1,3,4-Oxadiazole: Another heterocyclic compound known for its biological activity.
Uniqueness
The uniqueness of “4-O-” compounds lies in their specific structural features, which confer distinct chemical properties and reactivity. This makes them valuable in various applications, from pharmaceuticals to industrial processes.
Properties
Molecular Formula |
C12H22O10 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7+,8+,9+,10-,11-,12-/m0/s1 |
InChI Key |
AFULSFOTVQHZDG-PKSPIBJZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















